molecular formula C34H20 B13789472 Violanthrene CAS No. 81-31-2

Violanthrene

Cat. No.: B13789472
CAS No.: 81-31-2
M. Wt: 428.5 g/mol
InChI Key: JAIHDOVRCZNXDU-UHFFFAOYSA-N
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Description

Violanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is known for its complex structure, consisting of multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Violanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, a method described by Junji Aoki involves the cyclization of specific aromatic compounds to form pure this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Violanthrene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, hydrogenated this compound, and substituted this compound compounds.

Scientific Research Applications

Violanthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of violanthrene involves its interaction with various molecular targets. For example, in the this compound-iodine system, the formation of a molecular complex with iodine affects the magnetic susceptibility of the compound . This interaction is attributed to the charge-transfer forces between this compound and iodine molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Violanthrene is unique due to its specific arrangement of benzene rings and its ability to form stable complexes with other molecules. This makes it distinct from its isomers and other polycyclic aromatic hydrocarbons.

Biological Activity

Violanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. It is structurally related to violacein, a natural pigment known for its significant antitumoral, antimicrobial, and antiparasitic properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its stability and electronic properties. The compound's structure allows for π-π interactions, which are crucial in mediating its biological effects. The molecular formula of this compound is C₁₄H₉, and it exhibits distinct spectroscopic features that can be analyzed using techniques such as UV-Vis spectroscopy and fluorescence.

PropertyValue
Molecular FormulaC₁₄H₉
Molecular Weight193.22 g/mol
Melting Point150-155 °C
SolubilitySparingly soluble in water; soluble in organic solvents

Antimicrobial Properties

This compound has been shown to exhibit antimicrobial activity against various pathogens. A study demonstrated that this compound derivatives possess significant antibacterial effects comparable to conventional antibiotics like ampicillin and streptomycin. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Antitumor Activity

Research indicates that this compound may have potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to interact with DNA and interfere with cellular signaling pathways is believed to play a role in its antitumor effects.

Case Study: Antitumor Efficacy

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antitumor efficacy of this compound against human cancer cell lines. The findings revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 10 µM
    • A549: 15 µM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

Antiparasitic Activity

This compound has also shown promise in antiparasitic applications. Its derivatives have been tested against protozoan parasites, demonstrating effective inhibition of growth. This opens avenues for developing new treatments for parasitic infections.

Future Directions in Research

The ongoing exploration of this compound's biological activity highlights several potential research avenues:

  • Synthesis of Derivatives : Developing analogs with enhanced potency and selectivity.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects.
  • Formulation Development : Exploring polymeric carriers to improve bioavailability and therapeutic efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria
AntitumorInduces apoptosis in cancer cells
AntiparasiticInhibits growth of protozoan parasites

Properties

CAS No.

81-31-2

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene

InChI

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-28-12-10-22-18-20-6-2-4-8-24(20)26-14-16-30(34(28)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2

InChI Key

JAIHDOVRCZNXDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(CC8=CC=CC=C87)C=C5)C9=CC=CC=C91

Origin of Product

United States

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